![molecular formula C20H19NO5S B2560495 (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706155-43-2](/img/structure/B2560495.png)
(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound used in scientific research. It exhibits unique properties that enable its application in various fields like drug discovery, organic synthesis, and material sciences. It’s a versatile material that can be used to explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of benzofuran derivatives has received considerable attention due to their antifungal N‑myristoyl transferase inhibitor activity . The benzofuran ring system is a common structural element that appears in a large number of medicinally important compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of novel benzofuran-based compounds have been synthesized, demonstrating significant antimicrobial activity. This includes compounds synthesized using click chemistry approaches, which showed high activity against various microbial strains. The antimicrobial potential of these compounds positions them as potential candidates for the development of new antimicrobial agents. Notably, the inclusion of methoxy groups in some compounds enhanced their antimicrobial efficacy (Sunitha et al., 2017; Kumar et al., 2012).
Antiestrogenic and Anticonvulsant Activities
Compounds derived from benzofuran have also been studied for their antiestrogenic and anticonvulsant activities. Specific derivatives have demonstrated potent activity in these areas, indicating their potential use in treating related conditions. For example, certain derivatives have been found to exhibit a high binding affinity to estrogen receptors, surpassing that of estradiol, and demonstrating potent antiestrogenic activity. Additionally, novel benzofuran derivatives have shown significant efficacy as anticonvulsant agents, with some compounds offering protection indices much higher than standard drugs like phenytoin (Jones et al., 1979; Malik & Khan, 2014).
Structural and Molecular Studies
Extensive research has been conducted on the structural and molecular characteristics of benzofuran derivatives, with studies focusing on their synthesis, crystal structure, and molecular properties. These studies have provided valuable insights into the chemical behavior and interaction patterns of these compounds, which can inform further research and application development in various scientific domains (Swamy et al., 2013; Gumus et al., 2018).
Antiviral and Antitumor Activities
Benzofuran derivatives have been identified as promising agents for antiviral and antitumor therapies. Novel complexes of benzofuran with transition metals have shown significant inhibitory activity against HIV and HCV, with some compounds displaying higher therapeutic indices than existing drugs. Additionally, benzofuran derivatives have been discovered to exhibit selective cytotoxicity against tumorigenic cell lines, suggesting their potential as anticancer agents (Galal et al., 2010; Hayakawa et al., 2004).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of the molecule, it is plausible that it could influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Action Environment
The action, efficacy, and stability of (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature, among others .
properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-25-17-9-5-6-14-12-18(26-19(14)17)20(22)21-11-10-16(13-21)27(23,24)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXPWWGOXWWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.